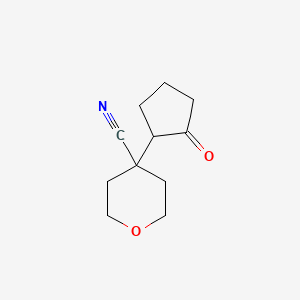
4-(2-Oxocyclopentyl)oxane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Oxocyclopentyl)oxane-4-carbonitrile” is a chemical compound with the CAS Number: 1864063-27-3 . It has a molecular weight of 193.25 and is typically available in powder form . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(2-oxocyclopentyl)tetrahydro-2H-pyran-4-carbonitrile” and its InChI Code is "1S/C11H15NO2/c12-8-11(4-6-14-7-5-11)9-2-1-3-10(9)13/h9H,1-7H2" . This suggests that the compound has a complex structure involving a cyclopentyl group and a tetrahydropyran ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Compounds
The chemical compound 4-(2-Oxocyclopentyl)oxane-4-carbonitrile serves as a key intermediate in the synthesis of a wide range of functionalized organic compounds. For instance, a study demonstrates the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, showcasing the compound's utility in creating complex molecular structures (Diptesh Sil, Ashoke Sharon, P. Maulik, V. Ram, 2004). This process emphasizes the compound's role in facilitating reactions that lead to compounds with potential applications in medicinal chemistry and material science.
Development of Druglike Molecules
Another research area where 4-(2-Oxocyclopentyl)oxane-4-carbonitrile finds application is in the development of druglike molecules. Oxadiazoles, for example, are synthesized using structural motifs similar to 4-(2-Oxocyclopentyl)oxane-4-carbonitrile. These compounds are recognized for their bioisosteric properties, offering a replacement for ester and amide functionalities in drug design. The systematic comparison of oxadiazole isomers highlights the importance of such compounds in medicinal chemistry for enhancing drug properties like metabolic stability and solubility (Jonas Boström et al., 2012).
Catalysis and Oxidation Reactions
In catalysis, 4-(2-Oxocyclopentyl)oxane-4-carbonitrile-related compounds are pivotal. Studies demonstrate their role in oxidative reactions and the synthesis of carbonitrile derivatives, which are valuable in creating dyes and other chemicals. For instance, research on the synthesis of new Pyrazolo[1,5-α]quinazoline derivatives using similar compounds underscores the versatility of these chemical intermediates in catalyzing reactions that yield heterocyclic scaffolds, crucial for further functionalization in organic synthesis (D. Kovacs et al., 2015).
Advanced Materials and Photolysis Studies
The compound and its derivatives have applications in the field of advanced materials and photolysis studies, indicating its relevance in understanding reaction mechanisms and designing materials with specific properties. For example, research into laser flash photolysis of 4-oxocyclohexa-2,5-dienylidenes, compounds related to 4-(2-Oxocyclopentyl)oxane-4-carbonitrile, provides insight into the reaction mechanisms and the formation of radical species under specific conditions, which is essential for the development of photoreactive materials (B. Arnold, J. Scaiano, G. Bucher, W. Sander, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-oxocyclopentyl)oxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-8-11(4-6-14-7-5-11)9-2-1-3-10(9)13/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMFSUZVVYKUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxocyclopentyl)oxane-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2960164.png)
![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)
![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2960168.png)



![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)

![N-(4-(dimethylamino)phenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2960177.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate](/img/structure/B2960180.png)